molecular formula C18H16N2O2 B1526282 1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1322605-00-4

1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1526282
CAS No.: 1322605-00-4
M. Wt: 292.3 g/mol
InChI Key: FOJZTJWOSKGABB-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of benzylamine with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds under reflux conditions, followed by acid hydrolysis to yield the desired compound.

  • Cyclization Reaction: Another method involves the cyclization of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid with a suitable reagent, such as phosphorus oxychloride, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives, such as esters or amides.

  • Reduction: The pyrazole ring can undergo reduction reactions to yield reduced derivatives.

  • Substitution: The benzyl and phenyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

  • Substitution: Halogenating agents (e.g., bromine, chlorine), strong acids (e.g., sulfuric acid)

Major Products Formed:

  • Oxidation: Benzyl benzoate, benzyl amide

  • Reduction: this compound reduced derivative

  • Substitution: Bromobenzene, chlorobenzene

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the treatment of various diseases such as cancer and diabetes.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features and functional groups. Similar compounds include:

  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

  • 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • 1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

These compounds share the benzyl and phenyl groups but differ in their heterocyclic rings and substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1322605-00-4) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its pharmacological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, 1-benzyl-5-methyl-3-phenyl-1H-pyrazole derivatives have been shown to:

  • Inhibit Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound induced apoptosis in these cells, evidenced by enhanced caspase activity at concentrations as low as 1.0 μM .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2311.0Apoptosis induction via caspase activation
HepG2Not specifiedAntiproliferative effects

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

CompoundIC50 COX-2 (μM)COX Selectivity Index
1-Benzyl derivative0.02 - 0.04High

In vivo studies using carrageenan-induced edema models have indicated significant reductions in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antibacterial Activity

Some derivatives of pyrazole have exhibited antibacterial properties against various strains of bacteria. Although specific data for this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 1-benzyl-5-methyl-3-phenyl derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized multiple pyrazole derivatives and evaluated their biological activities against cancer cell lines and inflammatory models .
  • Molecular Modeling Studies : Molecular docking studies have indicated that these compounds interact favorably with targets involved in cancer progression and inflammation .

Properties

IUPAC Name

1-benzyl-5-methyl-3-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-16(18(21)22)17(15-10-6-3-7-11-15)19-20(13)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZTJWOSKGABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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